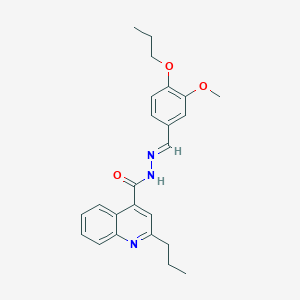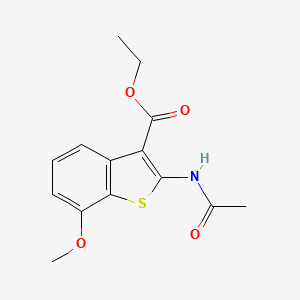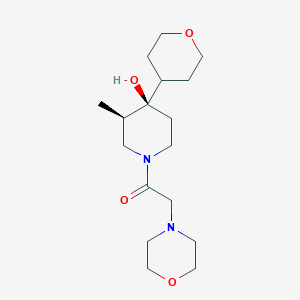
N'-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N’-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide”, there are related compounds that have been synthesized. For example, hydrazone derivatives of isonicotinic hydrazide have been synthesized and characterized . Another study synthesized quinoline acetohydrazide-hydrazone derivatives .科学的研究の応用
Bioactive Schiff Base Compounds
Schiff base compounds, including those related to the query compound, have shown significant potential in biological activities. For instance, studies on Schiff base compounds have demonstrated remarkable antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds have also shown interactions with salmon sperm DNA via intercalation mode, indicating their potential in genetic studies and drug design (Sirajuddin et al., 2013).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of quinoline derivatives are key areas of research, contributing to the development of new materials and drugs. For instance, the synthesis of oxovanadium(V) complexes with a Schiff base ligand derived from quinoline has been reported, showcasing the methodological advancements in synthesizing complex molecules for various applications (Liu et al., 2013).
Antioxidant Activities
Compounds with quinoline moieties have been identified as significant antioxidants. For example, derivatives from anthocyanin-pigmented rice were analyzed for their antioxidant activities, demonstrating the potential of quinoline compounds in enhancing oxidative stability and potentially contributing to health-promoting effects (Chung & Shin, 2007).
Anti-Cancer Activity
Hydrazide derivatives incorporating quinoline moieties have shown promise in anti-cancer studies. These compounds have been evaluated against various cancer cell lines, with some showing significant selectivity and potency in inhibiting cancer cell viability. This research highlights the therapeutic potential of quinoline derivatives in cancer treatment (Bingul et al., 2016).
Synthesis and Structure Elucidation
The synthesis and detailed structure elucidation of compounds related to the query molecule contribute to the understanding of their chemical properties and potential applications. For example, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and its structural confirmation through various spectroscopic methods indicate the progress in synthetic chemistry and material science (Alotaibi et al., 2018).
作用機序
将来の方向性
The future directions for research on “N’-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide” could involve further synthesis and characterization studies, evaluation of biological activity, and assessment of safety and toxicity. The potential applications of this compound in various fields such as medicine, pharmacology, and materials science could also be explored .
特性
IUPAC Name |
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-8-18-15-20(19-9-6-7-10-21(19)26-18)24(28)27-25-16-17-11-12-22(30-13-5-2)23(14-17)29-3/h6-7,9-12,14-16H,4-5,8,13H2,1-3H3,(H,27,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSXMLSYAQXEJC-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=C(C=C3)OCCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=C(C=C3)OCCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]-2-propylquinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)

![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)
![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)